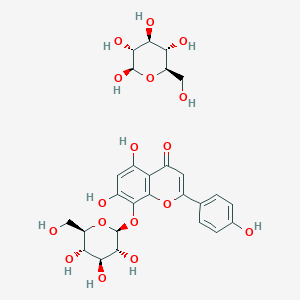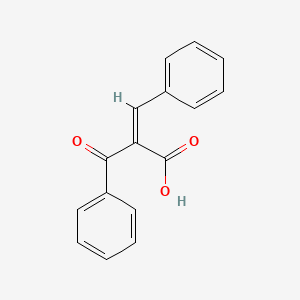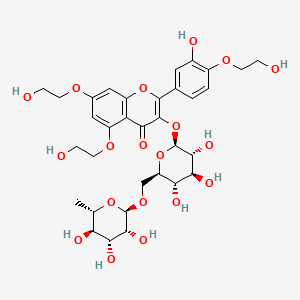
Cellulose, carboxymethyl ether, sodium salt
Descripción general
Descripción
Cellulose, carboxymethyl ether, sodium salt: , commonly known as sodium carboxymethyl cellulose, is a derivative of cellulose. It is produced by introducing carboxymethyl groups (-CH₂-COOH) into the cellulose backbone, which makes it water-soluble and chemically reactive. This compound is widely used in various industries due to its unique properties, such as high viscosity, non-toxicity, and hypoallergenic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cellulose, carboxymethyl ether, sodium salt typically involves the alkali-catalyzed reaction of cellulose with chloroacetic acid. The process begins with the alkalization of cellulose using sodium hydroxide, followed by the addition of chloroacetic acid, which results in the formation of sodium carboxymethyl cellulose . The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve the desired degree of substitution and product purity .
Industrial Production Methods: Industrial production of sodium carboxymethyl cellulose involves several methods, including homogeneous carboxymethylation, rotating drum technique, fluidized bed technique, and sheet carboxymethylation . These methods are designed to maximize yield and ensure consistent product quality. The final product is purified to remove by-products and achieve the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cellulose, carboxymethyl ether, sodium salt undergoes various chemical reactions, including substitution, oxidation, and reduction . The carboxymethyl groups in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of sodium carboxymethyl cellulose include sodium hydroxide, chloroacetic acid, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pH, and solvent system, are carefully controlled to achieve the desired reaction outcomes .
Major Products: The major products formed from the reactions of sodium carboxymethyl cellulose depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce carboxylated derivatives, while substitution reactions can introduce various functional groups into the cellulose backbone .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sodium carboxymethyl cellulose is used as a stabilizer for emulsions and suspensions, a thickening agent, and a binder in various formulations . It is also employed in the synthesis of other cellulose derivatives and as a matrix for immobilizing catalysts .
Biology: In biological research, sodium carboxymethyl cellulose is used as a medium for cell culture, a component in drug delivery systems, and a stabilizer for enzymes and proteins . Its biocompatibility and non-toxic nature make it suitable for various biomedical applications .
Medicine: In medicine, sodium carboxymethyl cellulose is used in wound dressings, controlled-release drug formulations, and as a lubricant in eye drops .
Industry: In the industrial sector, sodium carboxymethyl cellulose is used in the production of paper, textiles, and food products . It serves as a thickener, emulsifier, and stabilizer in various formulations, enhancing the properties of the final products .
Mecanismo De Acción
The mechanism of action of cellulose, carboxymethyl ether, sodium salt is primarily based on its ability to form viscous solutions and hydrogels . The carboxymethyl groups in the compound interact with water molecules, leading to the formation of a gel-like structure . This property is exploited in various applications, such as drug delivery and wound healing, where the compound provides a controlled release of active ingredients and maintains a moist environment .
Comparación Con Compuestos Similares
Methylcellulose: Another cellulose derivative, methylcellulose, is used as a thickener and emulsifier.
Hydroxypropyl cellulose: This compound is used in similar applications but has different solubility and viscosity properties.
Sodium alginate: While not a cellulose derivative, sodium alginate is used in similar applications as a thickener and stabilizer.
Uniqueness: Sodium carboxymethyl cellulose is unique due to its high water solubility, non-toxic nature, and ability to form stable hydrogels . These properties make it suitable for a wide range of applications, from food and pharmaceuticals to industrial products .
Propiedades
IUPAC Name |
sodium;3-[6-[(6-hydroxy-3-methyloxan-2-yl)methoxymethyl]oxan-2-yl]propaneperoxoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7.Na/c1-11-5-7-15(17)22-14(11)10-20-9-13-4-2-3-12(21-13)6-8-16(18)23-19;/h11-15,17,19H,2-10H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWIZAOMRPAMFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1COCC2CCCC(O2)CCC(=O)O[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)





![1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-](/img/structure/B8071665.png)




![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)
